molecular formula C10H7N3O2 B3352423 1H-Indole-3-acetonitrile, 4-nitro- CAS No. 4770-06-3

1H-Indole-3-acetonitrile, 4-nitro-

Cat. No. B3352423
CAS RN: 4770-06-3
M. Wt: 201.18 g/mol
InChI Key: ILCMRTYGNSGRBS-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, also known as Indolylacetonitrile, is a compound with the molecular formula C10H8N2 . It is a light-induced auxin-inhibitory substance that is isolated from light-grown cabbage (Brassica olearea L.) shoots . It has been found to inhibit the biofilm formation of both E. coli O157:H7 and P. aeruginosa without affecting its growth .


Synthesis Analysis

One step conversion method of indole-3-carboxaldehydes into indole-3-acetonitriles has been developed . Applying this method, 4-nitro- (7a), 4-phenyl- (7b), 4-iodo- (7c), 4-methoxy- (7d), and 4-benzyloxyindole-3-acetonitrile (7e) are available in two steps from indole-3-carboxaldehyde (4) .


Molecular Structure Analysis

The molecular structure of 1H-Indole-3-acetonitrile is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole-3-acetonitriles are known not only as plant growth regulators but also as important building blocks for tryptamines and natural products . The most common synthesis approach to them is the nucleophilic substitution with cyanide for the dimethylamino group of gramines, which are readily obtained by Mannich reaction of indoles .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Indole-3-acetonitrile is 156.1839 . More detailed physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Safety And Hazards

Specific safety and hazards information for 1H-Indole-3-acetonitrile, 4-nitro- can be found on various chemical safety databases . It’s important to handle this compound with appropriate safety measures.

Future Directions

Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals, and represent an important class of therapeutic agents in medicinal chemistry . Due to the free radical scavenger and antioxidant properties of Indole derivatives, it is of paramount importance to explore deeply the stereoelectronic aspects that would be relevant in the study of their stabilization and antioxidant activities . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

2-(4-nitro-1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15/h1-3,6,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCMRTYGNSGRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449641
Record name 1H-Indole-3-acetonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-acetonitrile, 4-nitro-

CAS RN

4770-06-3
Record name 1H-Indole-3-acetonitrile, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium cyanide (9.20 g, 141 mmol) in H2O (80 mL) was added to a solution of N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine from Step A (3.10 g, 14.1 mmol) in DMF (80 mL) and the mixture was heated at reflux for 1 h, then cooled to ambient temperature and partitioned between H2O (200 mL) and EtOAc (400 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 0:100, to give the title compound. MS: m/z=265 (M+Na+CH3CN).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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